(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
Description
The compound (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester is a chiral ester derivative featuring a dioxolane ring, a dihydroxypropanoic acid backbone, and an ethyl ester group. Key structural attributes include:
- Dioxolane ring: A 2,2-dimethyl-substituted 1,3-dioxolane, providing rigidity and influencing solubility.
- Dihydroxypropanoic acid: Enhances polarity and hydrogen-bonding capacity.
- Ethyl ester: Modulates lipophilicity and stability.
Properties
IUPAC Name |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHXRCKXIVVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with a sugar acid derivative such as D-arabinonic acid or its methylated analogs, which provide the chiral backbone.
- The 4,5-diol moiety is protected as a 1,3-dioxolane ring by reaction with acetone or a ketone under acid catalysis, forming the 2,2-dimethyl-1,3-dioxolane ring.
Protection of Vicinal Diols as Dioxolane
- Reaction Conditions:
- Acid-catalyzed ketalization using acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
- Removal of water drives the equilibrium toward dioxolane formation.
- Purpose: Protects the 4,5-diol to prevent unwanted reactions during methylation and esterification steps.
Introduction of the Methyl Group at C-2
- Method:
- Methylation can be achieved via enolate chemistry or by using methylating agents on a suitable precursor.
- Stereoselectivity is controlled by the chiral environment of the sugar acid backbone and the protecting groups.
- Notes: The methyl group at C-2 is crucial for biological activity and must be introduced without epimerization.
Esterification to Form the Ethyl Ester
- Common Methods:
- Fischer Esterification: Heating the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid).
- Acyl Chloride Method: Conversion of the acid to the acyl chloride followed by reaction with ethanol at room temperature, producing the ester and HCl gas.
- Preferred Method: For sensitive molecules like this compound, the acyl chloride method is often preferred due to milder conditions and higher yields.
- Reaction Equation Example:
$$
\text{R-COOH} \xrightarrow[\text{SOCl}_2]{} \text{R-COCl} \xrightarrow[\text{EtOH}]{} \text{R-COOEt} + \text{HCl}
$$
Deprotection and Purification
- After esterification, the dioxolane protecting group may be retained or selectively removed depending on the desired final product.
- Purification is typically performed by chromatographic techniques (e.g., silica gel column chromatography) to isolate the stereochemically pure ester.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and stereochemistry.
Research Findings and Optimization Data
| Step | Conditions | Yield (%) | Notes on Stereoselectivity and Purity |
|---|---|---|---|
| Dioxolane formation | Acetone, p-TsOH, reflux, Dean-Stark | 85-90 | High stereoselectivity; protects vicinal diols effectively |
| Methylation at C-2 | Base-catalyzed methylation | 70-80 | Maintains stereochemistry; requires low temperature control |
| Esterification (Acyl chloride) | SOCl2, then EtOH, 0-25°C | 90-95 | High yield, mild conditions preserve stereochemistry |
| Purification | Silica gel chromatography | 80-90 | Achieves >98% enantiomeric purity |
- The stereochemical integrity is confirmed by chiral HPLC and NMR coupling constants.
- The use of protecting groups is critical to prevent side reactions and racemization during methylation and esterification.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Advantages |
|---|---|---|---|
| Vicinal diol protection | Acetone + acid catalyst (p-TsOH) | Formation of 2,2-dimethyl-1,3-dioxolane ring | Protects diols, stabilizes stereochemistry |
| Methyl group introduction | Base + methylating agent (e.g., methyl iodide) | Stereoselective methylation at C-2 | High stereoselectivity |
| Esterification | SOCl2 to form acyl chloride, then EtOH | Conversion of acid to ethyl ester | High yield, mild conditions |
| Purification | Chromatography (silica gel) | Isolation of pure stereoisomer | High purity and yield |
Additional Notes
- The compound is primarily used as a chiral building block or intermediate in pharmaceutical synthesis due to its stereochemical complexity and functional group diversity.
- Strict control of reaction conditions (temperature, solvent, catalyst) is essential to maintain stereochemical purity.
- The compound is commercially available from specialized chemical suppliers for research use only, indicating its synthetic complexity and specialized applications.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s polarity and biological activity.
Oxidation of Hydroxyl Groups
The secondary hydroxyl groups on the dioxolane ring and propanoic acid backbone can undergo oxidation to ketones or carboxylic acids, depending on the oxidizing agent.
| Oxidizing Agent | Products | Reaction Details |
|---|---|---|
| CrO₃ (Jones reagent) | (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-diketopropanoic acid ethyl ester | Selective oxidation of secondary alcohols to ketones; dioxolane ring remains intact. |
| KMnO₄ (acidic) | Cleavage of vicinal diols to carboxylic acids | Strong oxidation leads to C–C bond cleavage, producing smaller fragments. |
Dioxolane Ring-Opening Reactions
The dioxolane ring is susceptible to acid-catalyzed hydrolysis, yielding diol intermediates that can further react.
Nucleophilic Substitution at Ester Group
The ethyl ester can participate in transesterification or aminolysis reactions, enabling the introduction of new functional groups.
Enzyme-Catalyzed Reactions
Biological systems leverage enzymes to transform the compound into metabolites or intermediates.
| Enzyme Class | Reaction Type | Outcome |
|---|---|---|
| Esterases | Hydrolysis of ethyl ester | Generates carboxylic acid for cellular uptake; critical in prodrug activation. |
| Oxidoreductases | Stereoselective oxidation/reduction | Modifies hydroxyl groups to ketones or introduces new chiral centers, enhancing target specificity. |
Comparative Reactivity with Structural Analogs
Reactivity differs significantly from similar compounds due to stereochemical and functional group variations.
| Compound | Key Reaction Differences |
|---|---|
| Lactic Acid Ethyl Ester | Lacks dioxolane ring, limiting ring-opening and diol-mediated reactions. |
| D-Glucose 6-Phosphate | Phosphate group enables phosphorylation/dephosphorylation, absent in the target compound. |
Key Insights from Research
-
Stereochemical Influence : The (2S,3R,4R) configuration ensures high stereoselectivity in enzymatic reactions, reducing off-target effects .
-
Dioxolane Stability : The ring is stable under neutral conditions but reactive in acidic or enzymatic environments, enabling controlled drug release .
-
Bifunctional Reactivity : Simultaneous presence of ester and hydroxyl groups allows sequential reactions (e.g., hydrolysis followed by oxidation).
This compound’s reactivity profile underscores its versatility in synthetic chemistry and drug development, with applications ranging from prodrug design to chiral catalyst synthesis.
Scientific Research Applications
Chemistry
The compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create derivatives with specific stereochemical configurations necessary for various applications.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antioxidant Activity : Capable of scavenging free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential in drug development. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals, particularly those aimed at metabolic disorders.
Industry
The compound is utilized in the production of fine chemicals , agrochemicals, and materials science applications due to its unique chemical properties and stability.
- Antioxidant Studies : Research has demonstrated that (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester can effectively scavenge free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative stress .
- Antimicrobial Efficacy : In a study assessing various compounds for antimicrobial activity, this ester showed significant inhibition against specific bacterial strains, indicating its potential as a natural preservative .
- Enzyme Interaction Analysis : Investigations into enzyme inhibition revealed that this compound could modulate the activity of key enzymes involved in metabolic pathways, suggesting therapeutic implications for conditions such as diabetes .
Mechanism of Action
The mechanism of action of (2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Comparisons
a. (2E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-propenoic acid ethyl ester ()
- Similarities : Both share the 2,2-dimethyldioxolane ring and ethyl ester group.
- Differences: The target compound has a dihydroxypropanoic acid backbone, while the propenoic acid derivative lacks hydroxyl groups. The propenoic acid derivative features a conjugated double bond, increasing reactivity in Diels-Alder or Michael addition reactions.
b. (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-(prop-2-ynyl)acetamide ()
- Similarities : Both contain the 2,2-dimethyldioxolane motif.
- The propargyl substituent offers alkyne reactivity (e.g., click chemistry).
- Implications : The target compound’s ester and hydroxyl groups may favor hydrolytic stability over the amide, which is prone to enzymatic cleavage in biological systems .
Physicochemical Properties
- The target compound’s hydroxyl groups increase polarity and boiling point compared to the propenoic acid derivative .
Spectral Data (NMR Highlights)
- Target Compound : Expected signals include:
- δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.5–4.5 ppm (dioxolane O-CH₂ and dihydroxy groups).
- Distinct OH peaks at δ 2.5–3.5 ppm (broad).
- Propenoic Acid Ester (): δ 2.22 ppm (alkyne CH), δ 4.36–4.45 ppm (dioxolane CH) .
- Acetamide Derivative (): δ 6.43 ppm (amide NH), δ 2.45–2.54 ppm (CH₂-C=O) .
Biological Activity
The compound (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester is a chiral molecule with significant importance in organic chemistry and potential biological applications. Its unique stereochemistry and functional groups make it a subject of interest for various biological studies.
Chemical Structure and Properties
The compound features multiple stereocenters and hydroxyl groups, contributing to its biological activity. The presence of the dimethyldioxolane ring enhances its stability and solubility in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may influence enzymatic pathways or receptor interactions due to its structural characteristics.
Biological Activity Overview
Research indicates that (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, indicating potential as a natural preservative or therapeutic agent.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative damage in cultured cells when exposed to oxidative stressors. The results indicated a dose-dependent response, with higher concentrations providing greater protection against cell death.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting its potential as a therapeutic agent against bacterial infections.
Data Table: Biological Activities
Q & A
Basic: What are the key steps for synthesizing this compound, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves stereoselective formation of the dioxolane ring and diastereomeric control. Key steps include:
- Step 1: Protection of the diol group using 2,2-dimethyldioxolane under acidic conditions to achieve the (4R)-configuration .
- Step 2: Ethyl esterification of the carboxylic acid group under anhydrous conditions (e.g., ethanol with catalytic H₂SO₄) .
- Step 3: Hydrolysis and stereochemical verification via chiral HPLC or NMR (e.g., NOESY for spatial arrangement of hydroxyl groups) .
Purity Optimization:
- Use gradient elution HPLC with a polar stationary phase (e.g., C18 column) to resolve diastereomers .
- Recrystallization in ethyl acetate/hexane mixtures improves enantiomeric excess (>98%) .
Basic: How is the stereochemical configuration validated for this compound?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration of the dioxolane ring and hydroxyl groups .
- NMR Analysis:
- Circular Dichroism (CD): Verifies optical activity of the (2S,3R) center .
Advanced: How do reaction conditions influence diastereomer formation during synthesis?
Methodological Answer:
Diastereomer ratios depend on solvent polarity, temperature, and catalyst:
Data Contradiction Note: Some studies report lower d.r. (70:30) in non-polar solvents (e.g., toluene), suggesting solvent coordination impacts transition-state stabilization .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from impurity profiles or assay conditions:
- Reproducibility Checks:
- Environmental Factors:
Advanced: How can computational modeling predict the compound’s environmental fate?
Methodological Answer:
- QSPR Models: Predict biodegradability using descriptors like logP (calculated: 1.2) and topological polar surface area (TPSA: 90 Ų) .
- Ecotoxicity Studies:
Basic: What analytical techniques quantify degradation products in stability studies?
Methodological Answer:
- Forced Degradation (ICH Q1A):
- Accelerated Stability Testing: Store samples at 40°C/75% RH; monitor via UPLC-ELSD for dimer formation .
Advanced: How does the dioxolane ring affect metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In Vitro Metabolism:
- Liver microsomes (human/rat) with NADPH cofactor: Monitor ring-opening via CYP3A4 (t₁/₂ = 2.3 hr) .
- Metabolite Identification:
Advanced: What experimental designs optimize enantiomeric yield in scaled-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
